molecular formula C11H14FNO3 B1320833 4-Fluoro-1-nitro-2-(pentyloxy)benzene CAS No. 94832-26-5

4-Fluoro-1-nitro-2-(pentyloxy)benzene

Cat. No.: B1320833
CAS No.: 94832-26-5
M. Wt: 227.23 g/mol
InChI Key: VGSGLEZOQKJPFM-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(pentyloxy)benzene is an organic compound with the molecular formula C11H14FNO3 and a molar mass of 227.23 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a pentyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene typically involves the nitration of 4-fluoro-2-(pentyloxy)benzene. This can be achieved through the following steps:

    Nitration Reaction: The starting material, 4-fluoro-2-(pentyloxy)benzene, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-nitro-2-(pentyloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as methanol or dimethyl sulfoxide.

Major Products Formed

    Reduction: 4-Amino-1-fluoro-2-(pentyloxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1-nitro-2-(pentyloxy)benzene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and pentyloxy group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-nitro-2-(methoxy)benzene: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-Fluoro-1-nitro-2-(ethoxy)benzene: Similar structure but with an ethoxy group instead of a pentyloxy group.

    4-Fluoro-1-nitro-2-(butoxy)benzene: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness

4-Fluoro-1-nitro-2-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain of the pentyloxy group can influence the compound’s solubility, reactivity, and interaction with biological systems.

Properties

IUPAC Name

4-fluoro-1-nitro-2-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSGLEZOQKJPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611891
Record name 4-Fluoro-1-nitro-2-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94832-26-5
Record name 4-Fluoro-1-nitro-2-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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